[(4-Aminopentyl)carbamoyl]formicacidhydrochloride
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Overview
Description
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a derivative of formic acid and contains an aminopentyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 4-aminopentylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
4-Aminopentylamine+Formic Acid+HCl→[(4-Aminopentyl)carbamoyl]formic acid hydrochloride
Industrial Production Methods
In industrial settings, the production of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving precise temperature control and continuous monitoring of reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamoyl compounds .
Scientific Research Applications
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The aminopentyl group allows the compound to bind to enzymes and proteins, modulating their activity. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid: A simpler compound with the formula H2NCOOH, used in the synthesis of carbamates and ureas.
Methyl Carbamate: An ester of carbamic acid, used in organic synthesis and as a pesticide.
Ethyl Carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.
Uniqueness
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is unique due to its aminopentyl group, which provides additional reactivity and versatility compared to simpler carbamates. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H15ClN2O3 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(4-aminopentylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-5(8)3-2-4-9-6(10)7(11)12;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI Key |
ZZARAKNLWIMROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC(=O)C(=O)O)N.Cl |
Origin of Product |
United States |
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